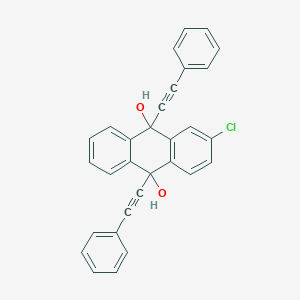
2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of chloro and phenylethynyl groups attached to the anthracene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves multiple steps of organic reactions. One common method includes the use of anthracene as the starting material, which undergoes a series of reactions such as halogenation, alkynylation, and hydroxylation to introduce the chloro, phenylethynyl, and hydroxyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted anthracene derivatives .
Applications De Recherche Scientifique
2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as a fluorescent dye in chemiluminescence research.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of lightsticks and other luminescent materials.
Mécanisme D'action
The mechanism by which 2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful in various imaging and detection applications. The molecular targets and pathways involved include interactions with specific biomolecules that can enhance or quench its fluorescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: A similar compound without the chloro and hydroxyl groups, known for its strong fluorescence.
1-Chloro-9,10-bis(phenylethynyl)anthracene: Another derivative with a chloro group at a different position.
Uniqueness
2-Chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to the presence of both chloro and hydroxyl groups, which can significantly alter its chemical reactivity and fluorescence properties compared to its analogs. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .
Propriétés
Numéro CAS |
80034-04-4 |
|---|---|
Formule moléculaire |
C30H19ClO2 |
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
2-chloro-9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C30H19ClO2/c31-24-15-16-27-28(21-24)30(33,20-18-23-11-5-2-6-12-23)26-14-8-7-13-25(26)29(27,32)19-17-22-9-3-1-4-10-22/h1-16,21,32-33H |
Clé InChI |
ACQCHYBFLNPFGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2(C3=C(C=C(C=C3)Cl)C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


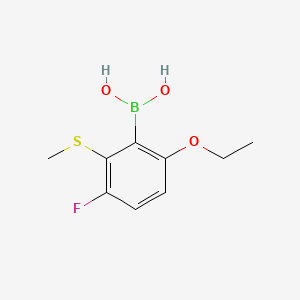

![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)

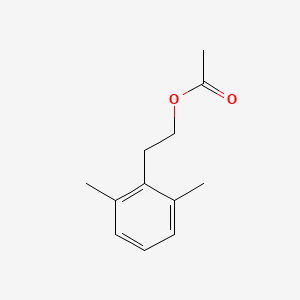
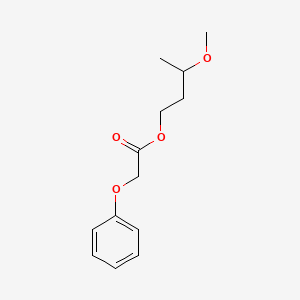

![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)
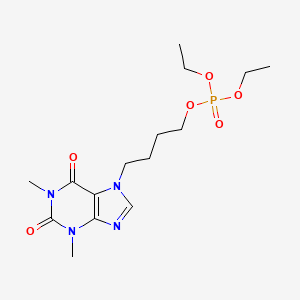
![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)

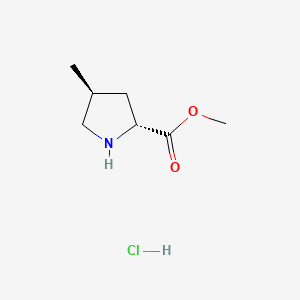
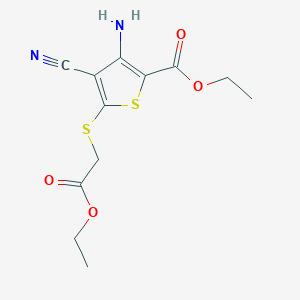
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
